9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]-
Description
The compound 9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]- is a purine derivative characterized by a propanenitrile group at the 9-position and a [(3,4-dimethoxyphenyl)methoxy]amino substituent at the 6-position.
Properties
CAS No. |
827585-22-8 |
|---|---|
Molecular Formula |
C17H18N6O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[6-[(3,4-dimethoxyphenyl)methoxyamino]purin-9-yl]propanenitrile |
InChI |
InChI=1S/C17H18N6O3/c1-24-13-5-4-12(8-14(13)25-2)9-26-22-16-15-17(20-10-19-16)23(11-21-15)7-3-6-18/h4-5,8,10-11H,3,7,9H2,1-2H3,(H,19,20,22) |
InChI Key |
VKMQAKCFPKYEPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CONC2=C3C(=NC=N2)N(C=N3)CCC#N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.
Attachment of the 3,4-Dimethoxybenzyl Group: This step involves the protection of the amino group on the purine base using the 3,4-dimethoxybenzyl group.
Formation of the Propanenitrile Linker:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 3,4-dimethoxybenzyl moiety.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The purine base can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Products may include oxidized derivatives of the 3,4-dimethoxybenzyl group.
Reduction: The major product would be the corresponding amine derivative.
Substitution: Substituted purine derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting purine receptors.
Material Science: The compound can be used in the formation of self-assembled monolayers for electronic applications.
Biological Studies: It can serve as a probe for studying purine metabolism and its role in various biological processes.
Mechanism of Action
The mechanism of action of 3-(6-(((3,4-Dimethoxybenzyl)oxy)amino)-9H-purin-9-yl)propanenitrile involves its interaction with purine receptors or enzymes involved in purine metabolism. The 3,4-dimethoxybenzyl group may enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
9H-Purine-6-propanenitrile, 9-(phenylmethyl) (CAS: 666824-50-6)
- Key Differences: 9-Position: Phenylmethyl group vs. propanenitrile. 6-Position: No substituent vs. [(3,4-dimethoxyphenyl)methoxy]amino.
- The absence of the 6-substituent in this analogue reduces steric hindrance and may limit interactions with enzymes or receptors.
(αR)-6-Amino-α-methyl-9H-purine-9-ethanol (CAS: 193.21)
- Key Differences: 9-Position: Ethanol group vs. propanenitrile. 6-Position: Amino group vs. [(3,4-dimethoxyphenyl)methoxy]amino.
- Implications: The ethanol substituent introduces hydrogen-bonding capability, while the propanenitrile may participate in dipole interactions. The [(3,4-dimethoxyphenyl)methoxy]amino group in the target compound could enhance antioxidant or enzyme inhibitory activity, as seen in curcumin analogues with similar substituents .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on structural analysis.
- Purification Strategies: Moderately polar purines (e.g., 6-methoxy derivatives) are purified using 0–10% methanol in dichloromethane . The target compound’s polarity suggests similar methods.
Biological Activity
9H-Purine-9-propanenitrile, 6-[[(3,4-dimethoxyphenyl)methoxy]amino]- (CAS Number: 827585-22-8) is a complex organic compound belonging to the purine class. Its unique structure features a purine base modified by a propanenitrile group and a methoxy-substituted phenyl moiety, which may confer distinct pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from various studies and evaluations.
- Molecular Formula : C17H18N6O3
- Molecular Weight : 354.4 g/mol
- IUPAC Name : 3-[6-[(3,4-dimethoxyphenyl)methoxyamino]purin-9-yl]propanenitrile
- InChI Key : VKMQAKCFPKYEPL-UHFFFAOYSA-N
The biological activity of 9H-Purine-9-propanenitrile is hypothesized to involve interactions with purine receptors or enzymes involved in purine metabolism. The presence of functional groups such as the nitrile and methoxy groups increases its potential for specific binding to biological targets, enhancing its pharmacological efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Mercaptopurine | Contains a thiol group | Anticancer agent |
| Acyclovir | Purine derivative with an acyclic side chain | Antiviral agent |
| Fludarabine | Purine nucleoside analog | Anticancer agent |
This comparison highlights that while many purines exhibit significant biological activity, the specific modifications in 9H-Purine-9-propanenitrile may impart unique properties that differentiate it from these similar compounds.
Synthesis and Evaluation of Related Purines
Recent research into novel purine derivatives has demonstrated promising results in anticancer activity. For instance, a study synthesized a series of trisubstituted purines and evaluated their cytotoxic effects against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. Among these derivatives, certain compounds exhibited lower IC50 values compared to established anticancer agents like Fludarabine .
Interaction Studies
Preliminary interaction studies are crucial for understanding the pharmacodynamics of 9H-Purine-9-propanenitrile. These studies could involve assessing the compound's affinity for specific receptors or enzymes involved in purine metabolism. Such evaluations may provide insights into its potential therapeutic applications .
Potential Applications
The unique structure of 9H-Purine-9-propanenitrile suggests several possible applications:
- Medicinal Chemistry : As a scaffold for drug development targeting purine receptors.
- Material Science : In the formation of self-assembled monolayers for electronic applications.
- Biological Studies : As a probe for studying purine metabolism and its role in various biological processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
